molecular formula C10H6BrF4NO B13909800 (e)-4-(2-Bromo-5-fluorophenylamino)-1,1,1-trifluorobut-3-en-2-one

(e)-4-(2-Bromo-5-fluorophenylamino)-1,1,1-trifluorobut-3-en-2-one

Cat. No.: B13909800
M. Wt: 312.06 g/mol
InChI Key: LCYMRIYBMFLXEV-ONEGZZNKSA-N
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Description

(E)-4-(2-Bromo-5-fluorophenylamino)-1,1,1-trifluorobut-3-en-2-one: is a synthetic organic compound characterized by the presence of bromine, fluorine, and trifluoromethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (E)-4-(2-Bromo-5-fluorophenylamino)-1,1,1-trifluorobut-3-en-2-one typically involves the reaction of 2-bromo-5-fluoroaniline with trifluoroacetylacetone under specific conditions. The reaction is carried out in the presence of a base, such as potassium carbonate, and a solvent, such as dimethylformamide (DMF), at elevated temperatures.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine and fluorine atoms in the compound make it susceptible to nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, in solvents like ethanol or tetrahydrofuran.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides, in polar aprotic solvents like DMF or DMSO.

Major Products:

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with new functional groups replacing bromine or fluorine.

Scientific Research Applications

Chemistry:

  • Used as a building block in the synthesis of more complex organic molecules.
  • Employed in the development of new materials with specific properties.

Biology:

  • Investigated for its potential as a biochemical probe to study enzyme interactions.
  • Used in the synthesis of bioactive compounds for drug discovery.

Medicine:

  • Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
  • Utilized in the design of novel pharmaceuticals targeting specific biological pathways.

Industry:

  • Applied in the development of specialty chemicals and advanced materials.
  • Used in the production of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of (E)-4-(2-Bromo-5-fluorophenylamino)-1,1,1-trifluorobut-3-en-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The trifluoromethyl group enhances its lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.

Comparison with Similar Compounds

  • 2-Bromo-5-fluorobenzyl alcohol
  • 2-Bromo-5-fluorophenyl acetic acid
  • 2-Bromo-5-fluorophenylmethanamine

Comparison:

  • 2-Bromo-5-fluorobenzyl alcohol: Similar in having bromine and fluorine atoms, but differs in the presence of a hydroxyl group instead of the trifluoromethyl and enone groups.
  • 2-Bromo-5-fluorophenyl acetic acid: Contains a carboxylic acid group, making it more acidic and polar compared to the enone structure.
  • 2-Bromo-5-fluorophenylmethanamine: Features an amine group, which can participate in different types of chemical reactions compared to the enone functionality.

Uniqueness: (E)-4-(2-Bromo-5-fluorophenylamino)-1,1,1-trifluorobut-3-en-2-one stands out due to its trifluoromethyl group and enone structure, which confer unique chemical reactivity and biological activity. These features make it a valuable compound for various scientific and industrial applications.

Properties

Molecular Formula

C10H6BrF4NO

Molecular Weight

312.06 g/mol

IUPAC Name

(E)-4-(2-bromo-5-fluoroanilino)-1,1,1-trifluorobut-3-en-2-one

InChI

InChI=1S/C10H6BrF4NO/c11-7-2-1-6(12)5-8(7)16-4-3-9(17)10(13,14)15/h1-5,16H/b4-3+

InChI Key

LCYMRIYBMFLXEV-ONEGZZNKSA-N

Isomeric SMILES

C1=CC(=C(C=C1F)N/C=C/C(=O)C(F)(F)F)Br

Canonical SMILES

C1=CC(=C(C=C1F)NC=CC(=O)C(F)(F)F)Br

Origin of Product

United States

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